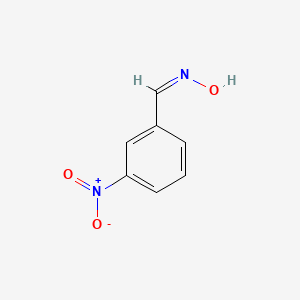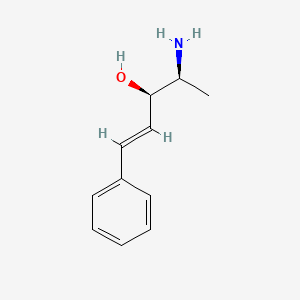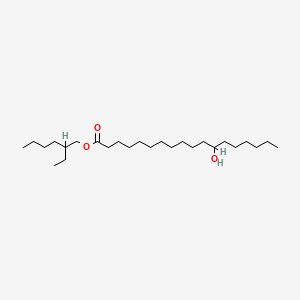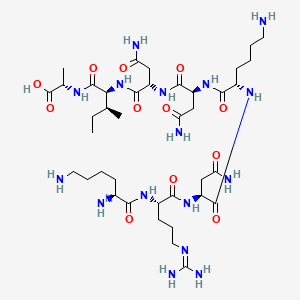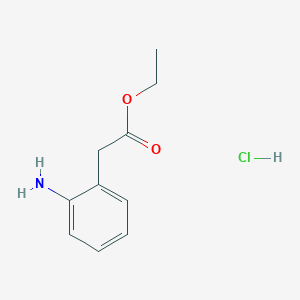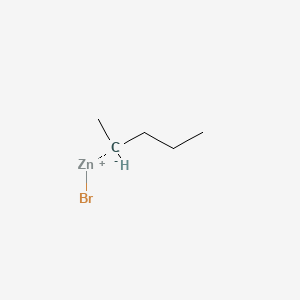
H-Leu-leu-gly-OH
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions: H-Leu-leu-gly-OH can be synthesized through standard peptide synthesis techniques. The process typically involves the stepwise addition of amino acids to a growing peptide chain. The synthesis begins with the protection of the amino group of L-leucine, followed by coupling with another L-leucine unit using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the addition of glycine to the dipeptide to form the tripeptide .
Industrial Production Methods: Industrial production of this compound can involve enzymatic hydrolysis, microbial fermentation, or chemical synthesis. Enzymatic hydrolysis uses specific enzymes to cleave peptide bonds, while microbial fermentation employs microorganisms to produce the peptide. Chemical synthesis, on the other hand, involves the use of chemical reagents and catalysts to form the peptide bonds .
Análisis De Reacciones Químicas
Types of Reactions: H-Leu-leu-gly-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the peptide for specific applications or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions can vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides. Substitution reactions can introduce new functional groups into the peptide .
Aplicaciones Científicas De Investigación
H-Leu-leu-gly-OH has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate protein-protein interactions and enzyme kinetics. In medicine, this compound is studied for its potential therapeutic effects, including its role in modulating immune responses and its potential as a drug delivery vehicle. In industry, it is used in the production of bioactive peptides and as a substrate for enzyme assays .
Mecanismo De Acción
The mechanism of action of H-Leu-leu-gly-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events. These events can lead to various biological effects, such as modulation of immune responses, regulation of enzyme activity, and alteration of cellular metabolism .
Comparación Con Compuestos Similares
H-Leu-leu-gly-OH can be compared with other similar tripeptides, such as Leu-Gly-Gly and Gly-Leu-Gly. While these compounds share similar structures, they can have different biological activities and properties. For example, Leu-Gly-Gly may have different enzyme inhibitory activities compared to this compound . The uniqueness of this compound lies in its specific sequence of amino acids, which can influence its interactions with biological targets and its overall stability .
List of Similar Compounds:- Leu-Gly-Gly
- Gly-Leu-Gly
- Leu-Gly
- Gly-Leu
Propiedades
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(20)17-11(6-9(3)4)14(21)16-7-12(18)19/h8-11H,5-7,15H2,1-4H3,(H,16,21)(H,17,20)(H,18,19)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKVEHGYYQEQOP-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427073 | |
| Record name | L-Leu-L-Leu-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-36-2 | |
| Record name | L-Leu-L-Leu-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


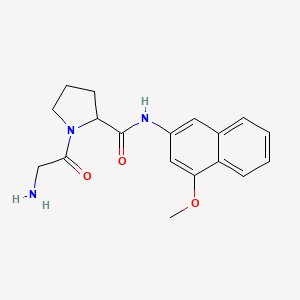
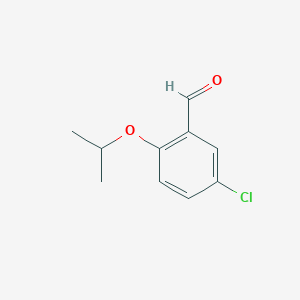


![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)

